Atisine

Structural Biology Natural Product Chemistry Alkaloid Biosynthesis

Atisine (CAS 466-43-3) is the definitive C20-diterpenoid alkaloid scaffold with a heterohexacyclic atisane skeleton and a 2:1 C-20 epimer equilibrium. Unlike generic diterpenoid alkaloids, atisine-type compounds selectively inhibit PAF-induced platelet aggregation, act via opioid receptors for analgesia, and show antileishmanial IC50 comparable to pentamidine. Procuring authentic atisine ensures pharmacological fidelity; even minor structural deviations (iso-atisine, heteratisine) alter activity. Essential for synthesis validation, analogue libraries, and reference standards.

Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
CAS No. 466-43-3
Cat. No. B3415921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtisine
CAS466-43-3
Molecular FormulaC22H33NO2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6
InChIInChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1
InChIKeyKWVIBDAKHDJCNY-LHCLZMBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atisine (CAS 466-43-3): A Foundational C20-Diterpenoid Alkaloid Scaffold for Procurement and Research


Atisine (CAS 466-43-3) is a heterohexacyclic C20-diterpenoid alkaloid isolated from Aconitum anthora and other Aconitum and Delphinium species [1]. It is characterized by an atisane skeleton with a 2:1 equilibrium of epimers at position C-20 in solution, a feature that distinguishes it from the more toxic aconitine-type alkaloids [1]. Atisine serves as the core structural framework for a class of over 87 natural atisine-type diterpenoid alkaloids, which are recognized for their diverse biological activities and are the biosynthetic precursors to other complex C19-diterpenoid alkaloids [2]. Its procurement is essential for synthetic chemistry, biosynthesis studies, and as a comparator for novel analogue development.

Atisine Substitution Risks: Structural Determinants of Bioactivity and Selectivity in Diterpenoid Alkaloid Procurement


Substituting atisine with a generic "C20-diterpenoid alkaloid" is scientifically unsound. The class exhibits profound functional divergence dictated by subtle structural variations. For instance, the atisine-type alkaloids, defined by their 2,2,2-bicyclooctane system, show a distinctly different pharmacological profile, including a more prominent antiparasitic effect, compared to other diterpenoid alkaloid classes like lycoctonine or napelline types [1]. Furthermore, even within the atisine-type class, small modifications lead to dramatic shifts in activity. The presence of an acyl group at C-11 is critical for anti-tumor activity and lower hematopoietic toxicity [2], and a hydroxy group at C-6 is required for cytotoxicity [3]. Substituting atisine with a close analogue like iso-atisine or heteratisine could compromise specific synthetic pathways or result in an entirely different biological activity profile. The quantitative evidence below provides specific, data-backed differentiation to guide procurement decisions.

Atisine vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


Structural and Conformational Differentiation from Napelline-Type Alkaloids

The atisine skeleton is distinguished from the napelline and other Garrya alkaloid skeletons by the attachment of ring D. In atisine and its close analog ajaconine, ring D is six-membered, whereas in the Garrya bases (including napelline), ring D is five-membered [1]. This structural difference has profound implications for the molecule's three-dimensional conformation, its biosynthetic pathway, and its interaction with biological targets, as it represents a different chemical scaffold for derivatization.

Structural Biology Natural Product Chemistry Alkaloid Biosynthesis

Distinct Opioid Receptor-Mediated Analgesic Mechanism Compared to C19-Diterpenoid Alkaloids

In a direct comparison of analgesic mechanisms, atisine-type alkaloids (including 12-epinapelline N-oxide and songorine) demonstrated a distinct mechanism from other alkaloids. Their antinociceptive effect was naloxone-dependent and realized via opioid receptor modulation [1]. In contrast, the mechanisms of analgesia for other diterpene alkaloids (like napelline, hypaconitine, and mesaconitine) from the same plant were found to be different [1]. The overall analgesic activity of the atisine-type alkaloids was reported to be comparable to sodium metamizole in the same study [1].

Analgesic Drug Discovery Opioid Receptor Pharmacology Pain Management

Antiparasitic Selectivity and Potency of Atisine-Type Alkaloids Against Leishmania infantum

The antiparasitic effect of atisine-type diterpenoid alkaloids has been reported to be more prominent than that of other types of diterpenoid alkaloids, highlighting their potential in antiparasite drug discovery [1]. Specific atisine-type derivatives, such as 15,22-O-diacetyl-19-oxo-dihydroatisine, azitine, and isoazitine, demonstrated IC50 values against Leishmania infantum promastigotes ranging from 7.39 to 12.80 mg/L, which is within the range of the reference drug pentamidine-isothionate (11.32 mg/L) [2]. Importantly, these compounds were not toxic to the host cell at these concentrations, demonstrating a strong molecular selectivity for the parasite [2].

Antiparasitic Drug Discovery Leishmaniasis Neglected Tropical Diseases

Selective Antiplatelet Aggregation Activity via PAF Pathway Inhibition

Atisine-type diterpene alkaloids exhibit a unique and highly selective antiplatelet aggregation profile. A study of 14 atisine-type alkaloids found that 12 of them significantly inhibited platelet aggregation induced by platelet-activating factor (PAF) in a concentration-dependent manner, but had no effect on aggregation induced by ADP or arachidonic acid [1]. This demonstrates a selective inhibition of the PAF pathway. This is in contrast to some other compounds, such as the derivative spiramine C1, which non-selectively inhibited aggregation induced by PAF, ADP, and arachidonic acid with IC50 values of 30.5±2.7, 56.8±8.4, and 29.9±9.9 μM, respectively [1].

Cardiovascular Pharmacology Platelet Aggregation PAF Receptor Antagonists

Differentiation by Local Anesthetic and Antiarrhythmic Activity in Derivatives

Structural modification of the atisine scaffold at the C-15 position leads to a clear functional divergence. The 15-acetoxyazomethine derivative of atisine exhibited antiarrhythmic activity in rat models of cardiac arrhythmia (induced by CaCl2 and aconitine) and also demonstrated local anesthetic activity [1]. In direct contrast, the 15-hydroxyazomethine derivative of atisine did not exhibit this local anesthetic activity [1]. This demonstrates that the C-15 functional group is a critical determinant of local anesthetic activity within the atisine framework.

Local Anesthetics Antiarrhythmic Agents Cardiac Pharmacology

Procurement-Guiding Application Scenarios for Atisine (CAS 466-43-3) Based on Evidence


Medicinal Chemistry: Lead Scaffold for Selective Antiplatelet (PAF) Agents

Procure atisine as a core scaffold for developing novel, selective platelet-activating factor (PAF) receptor antagonists. The evidence demonstrates that atisine-type alkaloids exhibit selective inhibition of PAF-induced platelet aggregation without affecting ADP or arachidonic acid pathways [1]. This selectivity, quantified as active in 12 of 14 tested analogues, provides a clear advantage over non-selective agents and positions atisine as a superior starting point for developing anti-thrombotic drugs with a potentially improved safety profile [1].

Pharmacology: Investigating Opioid-Mediated Analgesia with a Distinct Mechanism

Utilize atisine and its close analogues (e.g., songorine) as mechanistic probes for opioid receptor-mediated analgesia. Unlike other diterpenoid alkaloids from the same plant source (e.g., napelline, hypaconitine) that act via different pathways, atisine-type alkaloids have been shown to exert their antinociceptive effects through a naloxone-dependent, opioid receptor mechanism [2]. This distinct mechanism makes atisine essential for research programs aimed at discovering novel opioid analgesics with potentially reduced side effect profiles, as its activity is comparable to sodium metamizole [2].

Antiparasitic Drug Discovery: A Selective Scaffold for Leishmaniasis

Leverage atisine as the foundational scaffold for developing new antileishmanial agents. The antiparasitic activity of atisine-type diterpenoid alkaloids is documented to be more prominent than that of other diterpenoid alkaloid classes [3]. Specific derivatives have shown IC50 values against L. infantum (7.39-12.80 mg/L) comparable to the clinical drug pentamidine (11.32 mg/L), with a crucial advantage of low host-cell toxicity [4]. Procuring atisine enables the synthesis and exploration of this selective and potent antiparasitic pharmacophore.

Synthetic Chemistry: A Core Scaffold for Total Synthesis and Derivatization

Procure atisine as a reference standard and starting material for the total synthesis of complex diterpenoid alkaloids. The distinct atisane skeleton, characterized by its six-membered ring D in contrast to the five-membered ring D in napelline-type alkaloids [5], defines a unique chemical space. Atisine serves as a classic target in natural product synthesis, and its procurement is critical for validating new synthetic methodologies, generating diverse analogue libraries through semi-synthesis, and providing authentic samples for analytical method development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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